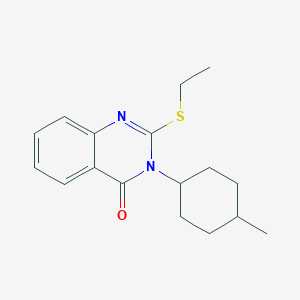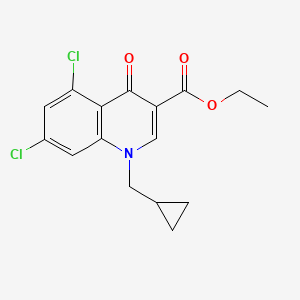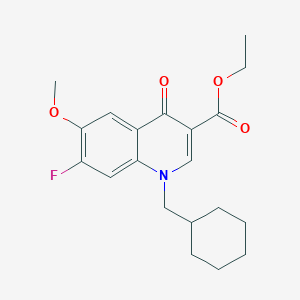
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one, also known as EMSQ, is a synthetic organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. EMSQ has been studied extensively in recent years due to its potential as a drug candidate and its ability to act as a catalyst in various reactions. EMSQ has also been used in the synthesis of novel compounds and in the development of new drugs.
科学研究应用
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used in various scientific research applications, such as drug discovery, medicinal chemistry, and nanotechnology. In drug discovery, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used to identify novel drug targets and has been shown to have anti-inflammatory and anti-cancer activities. In medicinal chemistry, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used in the synthesis of new compounds and in the development of new drugs. In nanotechnology, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used as a catalyst for the synthesis of nanomaterials.
作用机制
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules. By inhibiting COX-2, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one reduces inflammation and has been shown to have anti-inflammatory and anti-cancer activities. 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has also been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one increases the levels of acetylcholine in the brain, which has been shown to have beneficial effects on memory and cognition.
Biochemical and Physiological Effects
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has anti-inflammatory and anti-cancer activities, as well as neuroprotective and cognitive-enhancing effects. 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has also been shown to have an antioxidant effect, which may be beneficial for overall health.
实验室实验的优点和局限性
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in the fields of chemistry, biochemistry, and medicine. However, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one is not suitable for use in clinical trials due to its potential toxicity.
未来方向
Future research on 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one may focus on its potential as a drug candidate, its use in drug discovery, and its potential therapeutic applications. Additionally, further research may be conducted to explore its potential as a catalyst in various reactions, its use in the synthesis of novel compounds, and its potential applications in nanotechnology. Research may also be conducted to investigate the biochemical and physiological effects of 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one, as well as its potential toxicity and side effects.
合成方法
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one can be synthesized from a variety of starting materials, including 4-methylcyclohexanone, ethylsulfanylacetone, and quinazolin-4-one. The synthesis involves the condensation of 4-methylcyclohexanone and ethylsulfanylacetone to form the intermediate product, which is then reacted with quinazolin-4-one to yield 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one. The reaction is catalyzed by a base, such as sodium hydroxide, and can be carried out at room temperature.
属性
IUPAC Name |
2-ethylsulfanyl-3-(4-methylcyclohexyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-3-21-17-18-15-7-5-4-6-14(15)16(20)19(17)13-10-8-12(2)9-11-13/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMVNMRZJAIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)
![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)
![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)
![2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450480.png)
![6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6450481.png)
![2-(3,4-dimethoxyphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450482.png)

![5-fluoro-6-phenyl-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450502.png)
![2-[(4-fluorophenyl)methyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450507.png)
![9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6450509.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450511.png)

![2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450519.png)